molecular formula C8H8ClFN2O B1608346 2-(2-Chloro-6-fluorophenyl)acetohydrazide CAS No. 669740-15-2

2-(2-Chloro-6-fluorophenyl)acetohydrazide

Cat. No.: B1608346
CAS No.: 669740-15-2
M. Wt: 202.61 g/mol
InChI Key: JFQBTQNVMZJVLN-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)acetohydrazide is a chemical compound with the molecular formula C8H8ClFN2O and a molecular weight of 202.62 g/mol . It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an acetohydrazide group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions, with additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)acetohydrazide is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The chloro and fluoro substituents on the phenyl ring play a crucial role in determining its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)acetohydrazide
  • 2-(2-Fluorophenyl)acetohydrazide
  • 2-(2-Bromophenyl)acetohydrazide

Uniqueness

2-(2-Chloro-6-fluorophenyl)acetohydrazide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution enhances its chemical reactivity and binding properties compared to similar compounds with only one substituent. The combination of these substituents also imparts distinct physicochemical properties, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O/c9-6-2-1-3-7(10)5(6)4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQBTQNVMZJVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395969
Record name 2-(2-chloro-6-fluorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669740-15-2
Record name 2-(2-chloro-6-fluorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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